3-(2-氨基乙氧基)苯甲酸甲酯

描述

Methyl 3-(2-aminoethoxy)benzoate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various methyl benzoate derivatives and their synthesis, which can provide insights into the general class of compounds to which methyl 3-(2-aminoethoxy)benzoate belongs. These compounds are often used as intermediates in the synthesis of more complex molecules, including heterocyclic systems and pharmaceuticals .

Synthesis Analysis

The synthesis of methyl benzoate derivatives typically involves multi-step reactions starting from simple precursors. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate was prepared from acetoacetic esters in three steps . Similarly, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was synthesized as a versatile multifunctional reagent and transformed into various heterocyclic derivatives . These methods demonstrate the versatility of methyl benzoate derivatives in synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of methyl benzoate derivatives is characterized by the presence of a benzoate ester group and various substituents that determine their reactivity and conformation. For instance, the crystal structure of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoates showed that the benzofuran and substituted phenyl rings are planar and almost perpendicular to each other . This kind of analysis is crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Methyl benzoate derivatives undergo a variety of chemical reactions, often used to synthesize heterocyclic compounds. For example, methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate was transformed into derivatives of pyridazine, pyrrole, imidazole-2,4-dione, and pyrazole . These reactions are typically facilitated by the presence of functional groups that can participate in nucleophilic or electrophilic attacks, cyclization, and other transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl benzoate derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, solubility, and stability. The optimization of reaction conditions, such as molar ratio, reaction time, and temperature, can significantly improve the yield of the desired products, as demonstrated in the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate . Additionally, the antioxidant properties of some derivatives, like the radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate, are notable and can be quantified using assays like DPPH, FIC, and H2O2 scavenging .

科学研究应用

1. 在聚合物合成中的用途

3-(2-氨基乙氧基)苯甲酸甲酯用于聚合物化学中。例如,它的衍生物 3,5-双(4-氨基苯氧基)苯甲酸甲酯用于超支化芳香族聚酰胺的合成。这些聚合物由于其溶解性和分子量特性而具有各种应用 (Yang、Jikei 和 Kakimoto,1999)。

2. 放射性示踪剂的开发

在医学影像学中,特别是 PET 扫描中,3-(2-氨基乙氧基)苯甲酸甲酯衍生物用于开发放射性示踪剂。这些化合物,例如 3-((2,2-二氟-5H-[1,3]二氧杂环[4',5':4,5]苯并[1,2-d]咪唑-6-基)氨基甲酰基)苯甲酸甲酯,被合成用于阿尔茨海默病等疾病的影像学应用 (Gao、Wang 和 Zheng,2018)。

3. 化学合成和改性

该化合物在各种化学合成和改性中发挥作用。例如,它的类似物用于 RNA 和 DNA-RNA 混合物的合成,突出了其在核酸研究中的重要性 (Kempe、Chow、Sundquist、Nardi、Paulson 和 Peterson,1982)。

4. 花朵中的香味产生

在植物学研究中,3-(2-氨基乙氧基)苯甲酸甲酯的衍生物,如苯甲酸甲酯,具有重要意义。它们在金鱼草等花朵的香味产生中至关重要,有助于授粉 (Dudareva、Murfitt、Mann、Gorenstein、Kolosova、Kish、Bonham 和 Wood,2000)。

5. 酶抑制研究

在生化研究中,苯甲酸甲酯衍生物被研究其对对氧磷酶 1 等酶的抑制作用。这项研究提供了这些化合物与生物系统相互作用的见解 (Korkmaz、Türkeş、Demir、Özdemir 和 Beydemir,2022)。

安全和危害

“Methyl 3-(2-aminoethoxy)benzoate” is classified as a Category 4 compound for acute oral toxicity, indicating that it is harmful if swallowed . It is also classified as a Category 4 flammable liquid, meaning it is combustible . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; and wearing protective gloves, eye protection, and face protection .

属性

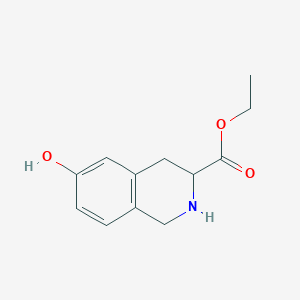

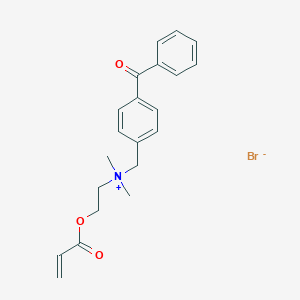

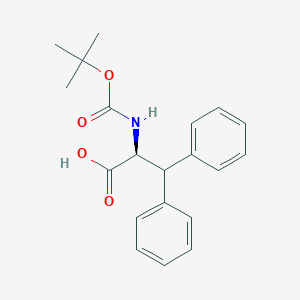

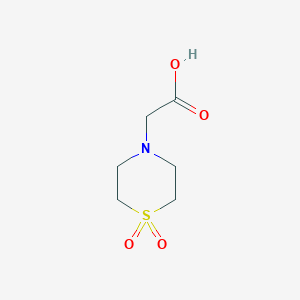

IUPAC Name |

methyl 3-(2-aminoethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWVFVJBGPTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-aminoethoxy)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)